pKa Comparison: 4- vs. 3-Substituted Phenylboronic Acid Derivatives
The predicted acid dissociation constant (pKa) for (4-(Diphenylphosphoryl)phenyl)boronic acid is 7.78±0.10 . This value is substantially lower than that of the unsubstituted parent, phenylboronic acid (pKa 8.86) [1], indicating the electron-withdrawing effect of the para-diphenylphosphoryl group increases the acidity of the boronic acid. While specific experimental pKa data for the meta-isomer is not widely reported, the para-substituted pattern generally leads to more pronounced electronic effects compared to meta-substitution, directly impacting the pH-dependent speciation and reactivity of the boronate anion in aqueous or protic media.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 7.78 ± 0.10 (Predicted) |
| Comparator Or Baseline | Phenylboronic acid, pKa = 8.86 (Experimental) |
| Quantified Difference | ΔpKa ≈ -1.08 (more acidic) |
| Conditions | Computational prediction; phenylboronic acid experimental value in aqueous solution. |
Why This Matters
The distinct pKa influences the compound's solubility and reactivity as a function of pH, which is critical for designing aqueous-phase Suzuki couplings or bioconjugation strategies where buffer pH must be optimized.
- [1] US5777148A - Boronic compound complexing reagents and highly stable complexes. View Source
